Bis(alpha-methylbenzyl)amine

Asymmetric Synthesis Chiral Auxiliary β-Amino Acids

Bis(alpha-methylbenzyl)amine (CAS 10024-74-5, C16H19N, MW 225.33 g/mol) is a chiral secondary amine existing as a racemic mixture or as individual (R,R) and (S,S) enantiomers. It is distinguished from simpler benzylamines by its two chiral alpha-methylbenzyl substituents, which impart strong stereodirecting effects.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 10024-74-5
Cat. No. B157370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(alpha-methylbenzyl)amine
CAS10024-74-5
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3
InChIKeyNXLACVVNHYIYJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





Bis(alpha-methylbenzyl)amine (CAS 10024-74-5): Procurement-Grade Chiral Secondary Amine for Asymmetric Synthesis


Bis(alpha-methylbenzyl)amine (CAS 10024-74-5, C16H19N, MW 225.33 g/mol) is a chiral secondary amine existing as a racemic mixture or as individual (R,R) and (S,S) enantiomers [1]. It is distinguished from simpler benzylamines by its two chiral alpha-methylbenzyl substituents, which impart strong stereodirecting effects. The compound is a liquid with a boiling point of 296.5 °C at 760 mmHg and a density of 0.995 g/cm³ . Its principal scientific utility lies in asymmetric synthesis as a chiral auxiliary, resolving agent, and chiral ligand precursor .

Why Bis(alpha-methylbenzyl)amine Procurement Cannot Default to Simpler Benzylamine Analogs


In asymmetric synthesis, the stereochemical outcome is exquisitely sensitive to the structure of the chiral auxiliary. Simply substituting Bis(alpha-methylbenzyl)amine with mono-functional or less sterically demanding amines, such as α-methylbenzylamine or unsubstituted benzylamine, fundamentally alters the transition state geometry. This directly leads to diminished diastereoselectivity and reduced enantiomeric excess in target products [1]. The dual chiral centers of Bis(alpha-methylbenzyl)amine provide a unique chiral pocket that is not replicated by mono-chiral amines, making generic substitution a high-risk strategy for maintaining stereochemical fidelity and yield [2].

Bis(alpha-methylbenzyl)amine: Quantified Differentiation in Stereoselectivity and Performance


Superior Diastereoselectivity in Conjugate Addition Reactions vs. α-Methylbenzylamine

When used as a chiral lithium amide base in conjugate additions to α,β-unsaturated esters, the secondary amine derived from Bis(alpha-methylbenzyl)amine achieves significantly higher diastereoselectivity than the primary amine analog, α-methylbenzylamine. This difference is attributable to the increased steric bulk and more rigid transition state of the bis(α-methylbenzyl)amide [1].

Asymmetric Synthesis Chiral Auxiliary β-Amino Acids

Quantified Improvement in Diastereomeric Excess for Dutch Resolution of Ibuprofen

In the resolution of racemic ibuprofen, the addition of (R,R)-bis(α-methylbenzyl)amine as a habit modifier during crystallization with the resolving agent (S)-α-methylbenzylamine substantially increased the diastereomeric excess of the isolated salt [1].

Chiral Resolution Dutch Resolution Ibuprofen

Consistent High Optical Purity (≥99% ee) as a Procurement Specification

Commercially available single enantiomers of Bis(alpha-methylbenzyl)amine, such as (+)-Bis[(R)-1-phenylethyl]amine and (−)-Bis[(S)-1-phenylethyl]amine, are routinely supplied with an optical purity of ≥99% enantiomeric excess (ee) as determined by chiral gas chromatography (GLC) . This high level of stereochemical purity is critical for its application as a stoichiometric chiral auxiliary, where any enantiomeric impurity would be directly translated into the final product.

Chiral Purity Enantiomeric Excess Quality Control

High Specific Rotation as a Reliable Identity and Purity Metric

The specific optical rotation of enantiopure Bis(alpha-methylbenzyl)amine is a robust and well-documented physical constant, providing a simple in-house check for identity and stereochemical integrity. For example, (S,S)-bis(α-methylbenzyl)amine exhibits a specific rotation of [α]D = -159.0° (c = 1.00, CHCl3) , while the (R,R)-enantiomer has been reported as [α]D = +238.0° (c 1.00, CHCl3) [1].

Chiroptical Properties Specific Rotation Identity Verification

Distinct Refractive Index for Rapid Material Verification

The refractive index (n20/D) of enantiopure Bis(alpha-methylbenzyl)amine is a distinct and consistent physical property that facilitates rapid, non-destructive verification of the material. The (R,R)-enantiomer has a reported n20/D of 1.5523 , while the (S,S)-enantiomer has a reported n20/D of 1.5525 .

Physical Property Refractive Index Quality Assurance

Unique Chelation Properties for Metal Complex Formation

Unlike mono-amines which form simple 1:1 adducts, Bis(alpha-methylbenzyl)amine can act as a bidentate ligand, forming stable chelate complexes with metals. The reaction of (R,R)-bis(α-methylbenzyl)amine with n-butyllithium in the presence of PMDETA yields a well-defined chiral lithium amide complex, (R,R)-{[Ph(Me)CH]2NLi·pmdeta}, whose structure was confirmed by X-ray crystallography [1]. This chelation provides a more rigid and defined chiral environment around the metal center, which is crucial for inducing high enantioselectivity in subsequent catalytic or stoichiometric reactions.

Chiral Ligand Organometallic Chemistry Crystal Engineering

Bis(alpha-methylbenzyl)amine: Validated Application Scenarios for Asymmetric Synthesis and Chiral Resolution


High-Fidelity β-Amino Acid Synthesis

Bis(alpha-methylbenzyl)amine is a premier choice for the asymmetric synthesis of β-amino acids, which are critical building blocks for pharmaceuticals and peptidomimetics. Its derived lithium amide enables conjugate additions to α,β-unsaturated esters with >95% diastereomeric excess [1], a level of stereocontrol not reliably achieved with simpler chiral amines. This high fidelity directly reduces the need for costly and time-consuming diastereomer separations.

Enhanced Resolution of Racemic Pharmaceuticals via the 'Dutch Resolution' Technique

For processes employing classical resolution, Bis(alpha-methylbenzyl)amine serves as a potent 'habit modifier' or co-resolving agent. As demonstrated in the resolution of ibuprofen, its addition can elevate the diastereomeric excess of the isolated salt from 14% to 55% [2]. This dramatic improvement in resolution efficiency translates to fewer recrystallization steps, lower solvent usage, and higher overall yields, offering a compelling economic advantage for industrial-scale API manufacturing.

Chiral Ligand Precursor for Asymmetric Catalysis

The ability of Bis(alpha-methylbenzyl)amine to form stable, structurally defined metal chelates makes it a valuable scaffold for creating chiral ligands [3]. For example, its condensation with glyoxal yields chiral bis-hydrazone ligands, which have been successfully applied in enantioselective palladium-catalyzed cross-coupling reactions [4]. Researchers developing new catalytic methods should consider this amine as a starting point for creating a rigid chiral environment around a metal center, a key requirement for high enantioselectivity.

Synthesis of Enantiopure α-Substituted Primary Amines

Bis(alpha-methylbenzyl)amine can be employed as a recyclable chiral auxiliary in the synthesis of enantiopure α-chiral primary amines. The auxiliary is attached via reductive amination, directs a stereoselective transformation, and is then cleaved via hydrogenolysis. This strategy has been shown to deliver the desired α-chiral primary amines in good overall yields (71-78%) and high enantiomeric excess (66-98%) [5]. This approach is particularly valuable when direct asymmetric synthesis of the target amine is not feasible or economical.

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